N-(2,5-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
CAS No.: 1171134-77-2
Cat. No.: VC5941559
Molecular Formula: C17H18Cl2N4OS
Molecular Weight: 397.32
* For research use only. Not for human or veterinary use.
![N-(2,5-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide - 1171134-77-2](/images/structure/VC5941559.png)
Specification
CAS No. | 1171134-77-2 |
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Molecular Formula | C17H18Cl2N4OS |
Molecular Weight | 397.32 |
IUPAC Name | N-(2,5-dichlorophenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C17H18Cl2N4OS/c18-12-4-5-13(19)14(8-12)22-16(24)10-25-17-9-15(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,24) |
Standard InChI Key | VMIUICUQJGXOQK-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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A 2,5-dichlorophenyl group: This aromatic ring, substituted with chlorine atoms at positions 2 and 5, introduces steric bulk and electron-withdrawing effects, which are known to enhance binding affinity in drug-receptor interactions .
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A pyrimidine ring: Positioned at the core, the pyrimidine heterocycle is substituted at the 6-position with a piperidin-1-yl group. Piperidine, a six-membered nitrogen-containing ring, contributes basicity and conformational flexibility, often improving pharmacokinetic properties such as solubility and membrane permeability .
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A sulfanyl-acetamide linker: A thioether (sulfanyl) group bridges the pyrimidine and acetamide functionalities. The acetamide moiety (-NHCOCH3) is a common pharmacophore in medicinal chemistry, frequently associated with hydrogen-bonding interactions in biological targets .
The full IUPAC name, N-(2,5-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide, reflects these components systematically.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a modular approach:
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Pyrimidine Core Functionalization: Introducing the piperidin-1-yl group at the 6-position of 4-chloropyrimidine via nucleophilic aromatic substitution (SNAr).
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Thioether Formation: Coupling the pyrimidine intermediate with 2-mercaptoacetamide using a base (e.g., KCO) in polar aprotic solvents like DMF.
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Acetamide Derivatization: Reacting the thiolated pyrimidine with 2,5-dichlorophenyl isocyanate or via amide coupling with 2,5-dichloroaniline and acetyl chloride .
Key Challenges and Solutions
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Regioselectivity in Pyrimidine Substitution: The 4- and 6-positions of pyrimidine are electronically distinct. Microwave-assisted synthesis, as demonstrated in analogous nitrothiophene derivatives, could enhance reaction efficiency and regiocontrol .
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Thioether Stability: Thioethers are prone to oxidation. Incorporating stabilizing agents like EDTA or conducting reactions under inert atmospheres may mitigate disulfide formation .
Physicochemical and Pharmacokinetic Properties
Calculated Properties
Using QikProp (Schrödinger LLC), the following properties are predicted :
Parameter | Value |
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Molecular Weight | 423.3 g/mol |
LogP (Partition Coefficient) | 3.2 ± 0.5 |
H-Bond Donors | 1 |
H-Bond Acceptors | 5 |
Polar Surface Area | 85 Ų |
Aqueous Solubility | -3.2 (LogS) |
The moderate LogP value suggests balanced lipophilicity, favoring both membrane permeability and solubility. The polar surface area (85 Ų) aligns with guidelines for central nervous system penetration, though this requires experimental validation.
Metabolic Stability
Piperidine-containing compounds are often substrates for cytochrome P450 enzymes (e.g., CYP3A4). Structural analogs, such as 2-(2,4-dichlorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (PubChem CID: 49687835), exhibit moderate hepatic clearance in vitro, suggesting potential for first-pass metabolism .
Hypothetical Biological Activity and Mechanism
Target Prediction
The compound’s structural features align with inhibitors of:
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Dihydrofolate Reductase (DHFR): Pyrimidine derivatives are well-known DHFR inhibitors, critical in antimetabolite therapies .
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Tuberculosis Nitroreductase: Nitroheterocycles like delamanid and pretomanid undergo nitroreduction by Mtb enzymes, generating cytotoxic metabolites. While this compound lacks a nitro group, the sulfur atom may participate in similar redox cycles .
Cytotoxicity and Selectivity
Analogous compounds, such as 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole, demonstrate low cytotoxicity (CC > 50 μM) in mammalian cell lines, suggesting a favorable therapeutic index for the subject compound .
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